N-(pentan-2-yl)-2-phenoxybenzamide
Overview
Description
N-(pentan-2-yl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a phenoxy group attached to a benzamide structure, with a pentan-2-yl substituent on the nitrogen atom. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-2-yl)-2-phenoxybenzamide typically involves the condensation of 2-phenoxybenzoic acid with pentan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(pentan-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide ions (OH-) or amines replace the phenoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as OH-, NH3, or RNH2 in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides or phenols.
Scientific Research Applications
N-(pentan-2-yl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)-2-phenoxybenzamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of matrix metalloproteinase-14 (MMP-14) by binding to the hemopexin (PEX) domain of the enzyme. This binding prevents the homodimerization of MMP-14, thereby inhibiting its catalytic activity and reducing the breakdown of the extracellular matrix, which is crucial in cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
N-(pentan-2-yl)benzamide: Lacks the phenoxy group, making it less versatile in chemical reactions.
2-phenoxybenzamide: Lacks the pentan-2-yl substituent, which may affect its solubility and reactivity.
N-(pentan-2-yl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a phenoxy group, which can alter its electronic properties and reactivity.
Uniqueness
N-(pentan-2-yl)-2-phenoxybenzamide is unique due to the presence of both the phenoxy and pentan-2-yl groups. This combination imparts specific chemical and physical properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. Its structure also allows for selective inhibition of enzymes like MMP-14, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-pentan-2-yl-2-phenoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-9-14(2)19-18(20)16-12-7-8-13-17(16)21-15-10-5-4-6-11-15/h4-8,10-14H,3,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWYLYOZUCRKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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